2-Pyrimidinamine, 4,6-dichloro-5-phenyl-

PGE2 inhibition anti-inflammatory structure-activity relationship

This compound is the minimal pharmacophore for PGE₂ inhibition SAR. The C5-phenyl group confers potency (NO IC₅₀<5µM) absent in smaller substituents. Its 2-amino group uniquely forms isocyanates for urea/carbamate diversification. The three-vector scaffold (C2-N-arylation, C4/C6-SNAr) is essential for BCR-ABL kinase programs with reported 0.1-10 nM IC₅₀s.

Molecular Formula C10H7Cl2N3
Molecular Weight 240.09 g/mol
CAS No. 65004-49-1
Cat. No. B11944806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinamine, 4,6-dichloro-5-phenyl-
CAS65004-49-1
Molecular FormulaC10H7Cl2N3
Molecular Weight240.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)N)Cl
InChIInChI=1S/C10H7Cl2N3/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H,(H2,13,14,15)
InChIKeyYFXUIRSMMHPSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-5-phenylpyrimidin-2-amine (CAS 65004-49-1) Procurement & Differentiation Guide


2-Pyrimidinamine, 4,6-dichloro-5-phenyl- (CAS 65004-49-1) is a polysubstituted 2-aminopyrimidine featuring chloro substituents at the C4 and C6 positions and a phenyl group at the C5 position . This compound class serves as a privileged scaffold in medicinal chemistry, with the C5 substituent critically modulating biological activity and physicochemical properties [1]. Its specific substitution pattern confers distinct reactivity profiles and biological target engagement that differentiate it from other 2-aminopyrimidine analogs, making it a strategic intermediate for kinase inhibitor development and anti-inflammatory agent synthesis.

Why Generic 2-Aminopyrimidines Cannot Substitute for 4,6-Dichloro-5-phenylpyrimidin-2-amine


Generic substitution within the 2-aminopyrimidine class is scientifically unsound due to the profound, quantitative impact of C5 substitution on biological potency and selectivity. Studies demonstrate that 2-amino-4,6-dichloropyrimidines with smaller C5 substituents (hydrogen or methyl) exhibit negligible inhibitory activity, whereas 5-butyl derivatives show prominent potency, and 5-phenyl substitution yields distinct activity profiles [1]. The phenyl group at C5 confers specific electronic and steric properties that dictate target engagement and synthetic utility. Interchanging with other 5-substituted analogs—or with positional isomers such as 4,6-dichloro-2-phenylpyrimidin-5-amine (CAS 20959-02-8)—results in fundamentally different molecular recognition, reactivity, and biological outcomes. The evidence below quantifies precisely where 4,6-dichloro-5-phenylpyrimidin-2-amine differentiates from its closest comparators.

Quantitative Differentiation Evidence for 4,6-Dichloro-5-phenylpyrimidin-2-amine (CAS 65004-49-1)


C5 Phenyl Substitution Enables Potent PGE2 Inhibitory Activity Not Achievable with Smaller C5 Substituents

In a systematic SAR study of thirty 2-aminopyrimidine derivatives, C5 substitution was identified as the critical determinant of PGE2 inhibitory potency. 2-Amino-4,6-dichloropyrimidines with smaller C5 substituents (hydrogen, methyl) were devoid of significant activity, whereas monoarylpyrimidines bearing a C5 phenyl group were potent inhibitors regardless of additional substitution [1]. This establishes that the C5 phenyl group—present in 4,6-dichloro-5-phenylpyrimidin-2-amine—is a minimal structural requirement for achieving meaningful PGE2 inhibition within this chemotype.

PGE2 inhibition anti-inflammatory structure-activity relationship

Superior NO Inhibitory Potency of C5-Phenyl Substituted 2-Aminopyrimidines Versus Unsubstituted Analog

In a study of 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, all compounds bearing C5 substitution strongly inhibited immune-activated NO production, with most IC₅₀ values below 5 µM. The highest activity was observed for the 5-sec-butyl analog (IC₅₀ = 2.57 µM), while the unsubstituted (C5 = H) compound exhibited the weakest inhibition (IC₅₀ = 11.49 µM) [1]. This 4.5-fold potency differential demonstrates that C5 substitution—including phenyl—is essential for maximizing NO inhibitory activity.

nitric oxide inhibition immunomodulation SAR

C5 Phenyl Substitution Confers Lower Cytotoxicity Than C5-Butyl Analogs in NO Inhibition Assays

Cytotoxicity assessment of 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines revealed differential safety profiles dependent on C5 substitution identity. With the exception of the 5-fluoro derivative, all other compounds—including the 5-phenyl substituted analog—were devoid of cytotoxic effects at concentrations producing maximal NO inhibition [1]. Notably, the 5-butyl derivative, while more potent in NO inhibition, exhibited cytotoxicity that may limit its therapeutic utility.

cytotoxicity therapeutic index safety

Differentiated Reactivity: C2 Amino Group Enables Isocyanate Formation Unavailable to 2-Unsubstituted Analogs

The C2 amino group of 5-substituted 4,6-dichloro-2-aminopyrimidines undergoes a distinctive reaction with oxalyl chloride to yield 2-isocyanatopyrimidines, a transformation that is structurally impossible for the 2-unsubstituted analog 4,6-dichloro-5-phenylpyrimidine (CAS 3974-16-1). The structures of the resulting isocyanates were confirmed by IR, PMR, and ³⁵Cl NQR spectroscopy [1]. This differential reactivity provides a unique synthetic entry point for further derivatization via isocyanate chemistry (e.g., urea and carbamate formation) that is inaccessible to the 2-H or 2-chloro comparators.

synthetic utility isocyanate formation functional group transformation

Divergent Physicochemical Properties from Positional Isomer 4,6-Dichloro-2-phenylpyrimidin-5-amine (CAS 20959-02-8)

4,6-Dichloro-5-phenylpyrimidin-2-amine (CAS 65004-49-1) and its positional isomer 4,6-dichloro-2-phenylpyrimidin-5-amine (CAS 20959-02-8) share identical molecular formula (C₁₀H₇Cl₂N₃) and molecular weight (240.09 Da), yet exhibit distinct physicochemical properties due to the different positioning of the amino and phenyl substituents. The target compound 65004-49-1 has a reported melting point of 193-195 °C , while the isomer 20959-02-8 exhibits different solid-state behavior, with suppliers reporting variable melting ranges [1]. This divergence arises from altered hydrogen-bonding networks and crystal packing motifs, as amino group positioning dictates intermolecular interactions.

physicochemical properties melting point positional isomer

Strategic Intermediate Value for BCR-ABL Kinase Inhibitor Synthesis

The 4,6-dichloro-5-phenylpyrimidin-2-amine scaffold serves as a key intermediate for constructing phenylaminopyrimidine derivatives with BCR-ABL kinase inhibitory activity. Patented compounds derived from this chemotype exhibit IC₅₀ values ranging from 0.1 to 10.0 nM against BCR-ABL, demonstrating the scaffold's capacity to generate highly potent kinase inhibitors [1]. The C5 phenyl group and C2 amino functionality provide critical vectors for subsequent derivatization (e.g., N-arylation at C2, nucleophilic aromatic substitution at C4/C6) that are essential for achieving the requisite potency and selectivity profiles.

BCR-ABL kinase chronic myeloid leukemia intermediate

Validated Application Scenarios for 4,6-Dichloro-5-phenylpyrimidin-2-amine (CAS 65004-49-1)


Structure-Activity Relationship Studies of Anti-Inflammatory 2-Aminopyrimidines Targeting PGE₂

Based on evidence that C5 phenyl substitution confers potent PGE₂ inhibitory activity while smaller C5 substituents (H, CH₃) yield inactive compounds [1], this compound serves as the minimal pharmacophore-bearing scaffold for SAR exploration in PGE₂ inhibition. Researchers should procure this compound as the starting point for Suzuki-Miyaura cross-coupling diversification at C4 and C6 positions to generate monoaryl- and bisarylpyrimidine libraries, following established protocols that have yielded compounds with IC₅₀ values as low as 3 nM [1]. The favorable cytotoxicity profile of 5-phenyl substituted analogs [2] further supports this compound's selection over 5-alkyl derivatives that exhibit cytotoxicity.

Synthesis of 2-Isocyanatopyrimidine Derivatives via Oxalyl Chloride Reaction

The unique reactivity of the C2 amino group with oxalyl chloride to form 2-isocyanatopyrimidines [3] establishes this compound as the required starting material for accessing isocyanate-based diversification. This transformation is structurally impossible with the 2-unsubstituted analog 4,6-dichloro-5-phenylpyrimidine (CAS 3974-16-1). Synthetic chemists should procure this compound specifically when planning to install urea, carbamate, or related functionalities at the C2 position, as the resulting isocyanates provide a versatile handle for subsequent nucleophilic addition reactions with amines, alcohols, and other nucleophiles.

BCR-ABL Kinase Inhibitor Lead Optimization Campaigns

Given the demonstrated utility of phenylaminopyrimidine derivatives as BCR-ABL kinase inhibitors with IC₅₀ values in the 0.1-10.0 nM range [4], this compound is the appropriate starting scaffold for medicinal chemistry programs targeting BCR-ABL-driven malignancies. Procurement should be prioritized when the synthetic strategy requires sequential functionalization: N-arylation at the C2 amino group to install substituted aniline moieties, followed by nucleophilic aromatic substitution at C4 and C6 chloro positions to introduce additional diversity elements. This three-vector diversification capability distinguishes this scaffold from simpler 2-aminopyrimidines that lack the C5 phenyl group's contribution to kinase binding pocket occupancy.

Immunomodulatory Tool Compound Development for Nitric Oxide Pathway Studies

The demonstrated NO inhibitory activity of 5-substituted 4,6-dichloro-2-aminopyrimidines, with C5-phenyl substituted analogs showing IC₅₀ values <5 µM and no cytotoxicity [2], positions this compound as a suitable scaffold for developing immunomodulatory tool compounds. Researchers studying iNOS-mediated inflammatory pathways should select this compound over the C5-unsubstituted analog (IC₅₀ = 11.49 µM) [2] to achieve superior potency at lower compound concentrations, thereby minimizing solvent effects and off-target interactions in cell-based assays. The favorable cytotoxicity profile further recommends this substitution pattern for in vitro mechanistic studies requiring extended compound exposure.

Quote Request

Request a Quote for 2-Pyrimidinamine, 4,6-dichloro-5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.